4,5,6,7-Tetrahydroindene

Stereoselective Catalysis Polymer Chemistry Syndiotactic Polystyrene

4,5,6,7-Tetrahydroindene (CAS 24279-06-9), also designated 4,5,6,7-tetrahydro-1H-indene, is a bicyclic organic compound comprising a fused cyclopentane and cyclohexene ring system. It is a colorless to pale yellow liquid at room temperature with a molecular weight of 120.19 g/mol.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 24279-06-9
Cat. No. B1589762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydroindene
CAS24279-06-9
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)CC=C2
InChIInChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2
InChIKeyQSVDFJNXDKTKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydroindene (CAS 24279-06-9) Procurement Guide: Bicyclic Ligand Precursor for Advanced Catalysis


4,5,6,7-Tetrahydroindene (CAS 24279-06-9), also designated 4,5,6,7-tetrahydro-1H-indene, is a bicyclic organic compound comprising a fused cyclopentane and cyclohexene ring system . It is a colorless to pale yellow liquid at room temperature with a molecular weight of 120.19 g/mol . This saturated bicyclic framework distinguishes it from its aromatic analog, indene, and serves as a critical building block for synthesizing tetrahydroindenyl (THI) ligands, which are integral components in Group IV metallocene catalysts for olefin polymerization [1].

Why 4,5,6,7-Tetrahydroindene Cannot Be Substituted with Indene or Other Analogs in Catalyst Synthesis


The substitution of 4,5,6,7-tetrahydroindene with its aromatic counterpart, indene, or other unsaturated analogs is not a viable procurement strategy when synthesizing high-performance metallocene catalysts. This is due to fundamental differences in the steric and electronic properties of the resulting tetrahydroindenyl (THI) ligands compared to indenyl ligands. THI-ligated complexes exhibit markedly enhanced solution stability and greater resistance to hydrolysis than their aromatic derivatives [1]. Furthermore, in catalytic applications, these differences translate to quantifiably distinct polymerization behaviors. For instance, hydrogenation of the indenyl ligands has been shown to directly decrease comonomer content and lower the molar mass of the resulting copolymers [2]. These structural variations critically influence catalyst activity, stereoselectivity, and the final polymer's properties, underscoring the necessity of procuring the specific 4,5,6,7-tetrahydroindene precursor.

Quantitative Differentiation of 4,5,6,7-Tetrahydroindene-Derived Catalysts: A Comparative Performance Guide


Superior Syndiospecificity in Styrene Polymerization with THI-Ligated Scandium Complexes

Half-sandwich rare-earth metal complexes bearing 4,5,6,7-tetrahydroindenyl (THI) ligands, when activated with [Ph3C][B(C6F5)4], catalyze the syndiotactic polymerization of styrene with a syndiotacticity exceeding 99% rrrr [1]. This exceptional stereocontrol is a defining feature of this ligand class, enabling the production of high-performance syndiotactic polystyrene (sPS).

Stereoselective Catalysis Polymer Chemistry Syndiotactic Polystyrene

Enhanced Reactivity in Ethylene Polymerization with THI-Derived Zirconocenes

Zirconocene complexes synthesized with 4,5,6,7-tetrahydroindene-based ligands, when activated with methylalumoxane (MAO), demonstrate high activity in ethylene polymerization, achieving rates up to 6.8 × 10⁶ g PE (mol Zr h)⁻¹ [1]. This activity profile is critical for industrial process efficiency.

Olefin Polymerization Homogeneous Catalysis Zirconocene Catalysts

Increased Conformational Rigidity and Stability in ansa-Metallocene Complexes

The use of 4,5,6,7-tetrahydroindenyl ligands in ansa-bridged metallocenes imposes significant stereoelectronic constraints. For instance, the Gibbs activation energy (ΔGinv≠) for the topomerization of an (s-cis-η⁴-butadiene)ansa-zirconocene complex derived from a C1-bridged THI ligand is 20.2 ± 0.5 kcal mol⁻¹ at 368 K [1]. This is approximately 8 kcal mol⁻¹ higher than the analogous process in the unbridged bis(cyclopentadienyl)zirconium reference system [1].

ansa-Metallocene Ligand Design Catalyst Stability

Differential Copolymerization Behavior vs. Indenyl-Based Systems

A systematic study comparing ansa-metallocenes with indenyl and tetrahydroindenyl ligands revealed that hydrogenation of the ligand from indenyl to tetrahydroindenyl results in a decrease in comonomer content and a lower molar mass of the produced copolymers [1]. This demonstrates a direct, quantifiable impact of ligand saturation on copolymer microstructure.

Ethylene Copolymerization Comonomer Incorporation Structure-Property Relationships

Synthesis of Fused Polycyclic Frameworks via Stereoselective Functionalization

4,5,6,7-Tetrahydroindene (THI) serves as a versatile scaffold for the stereoselective construction of complex polycyclic structures. The dihydroxylation of THI's cyclopentene ring with hydrogen peroxide in formic acid proceeds with high stereoselectivity to yield a specific trans-diol [1]. Subsequent hydrogenation steps provide access to saturated diols with defined stereochemistry, which are otherwise difficult to obtain [1].

Organic Synthesis Stereoselective Synthesis Building Block Chemistry

Optimal Application Scenarios for 4,5,6,7-Tetrahydroindene in Research and Industry


Synthesis of High-Performance Syndiotactic Polystyrene (sPS)

Procuring 4,5,6,7-tetrahydroindene is essential for synthesizing THI ligands used in half-sandwich rare-earth metal catalysts. As demonstrated in Section 3, these catalysts achieve >99% rrrr syndiotacticity in styrene polymerization [1]. This level of stereocontrol is critical for producing sPS, a crystalline engineering plastic valued for its low density, high melting point (ca. 270 °C), and excellent electrical properties [1]. Alternative ligand precursors cannot reliably deliver this combination of high activity and ultra-high syndiospecificity.

Development of Tunable ansa-Metallocene Catalysts for Polyolefin Production

The saturated tetrahydroindenyl framework derived from 4,5,6,7-tetrahydroindene is a key design element in ansa-metallocenes for ethylene and propylene polymerization. The evidence in Section 3 confirms that using THI ligands instead of indenyl ligands provides greater catalyst stability [2] and allows for precise tuning of comonomer incorporation and polymer molar mass [3]. This tunability is a primary advantage for researchers and process chemists aiming to develop new polyolefin grades with specific density, crystallinity, and rheological properties.

Asymmetric Catalysis and Chiral Ligand Synthesis

The chiral ansa-zirconocene derivative, ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV) dichloride, is prepared from this compound and has been confirmed as the 1-R,S stereoisomer via X-ray crystallography [4]. The conformational rigidity imparted by the THI ligand, quantified in Section 3 as an 8 kcal mol⁻¹ increase in topomerization barrier [5], is a critical feature for achieving high enantioselectivity in asymmetric transformations such as imine hydrosilylation, a key step in synthesizing chiral pharmaceutical intermediates [6].

Stereoselective Synthesis of Complex Polycyclic Building Blocks

As highlighted in Section 3, 4,5,6,7-tetrahydroindene undergoes stereoselective dihydroxylation to yield specific trans-diols [7]. This reactivity profile makes it a valuable starting material for constructing complex polycyclic frameworks with defined stereochemistry, which are common motifs in natural products and advanced pharmaceutical intermediates. This application scenario is particularly relevant for medicinal chemistry and natural product synthesis groups seeking a reliable building block for accessing unique chemical space.

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